![molecular formula C18H17N3OS2 B2573750 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 450343-82-5](/img/structure/B2573750.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyrazole rings, followed by the introduction of the carboxamide group. Without specific information on the synthesis of this compound, it’s difficult to provide more detailed analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the thiophene and pyrazole rings, which are aromatic and therefore contribute to the stability of the molecule. The carboxamide group could also participate in hydrogen bonding, further influencing the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and pyrazole rings, as well as the carboxamide group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiophene and pyrazole rings, as well as the carboxamide group. These functional groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
- Antimicrobial Agents : Researchers have explored the antimicrobial potential of this compound. Its structural features may contribute to inhibiting bacterial growth, making it a candidate for novel antibiotics .
- Antifungal Activity : Investigations into its antifungal properties could lead to new treatments for fungal infections .
- Pyrimidine Derivatives : The compound’s structure contains a pyrimidine skeleton. Pyrimidines are essential in pharmaceuticals, fungicides, and herbicides. Understanding its reactivity and derivatives can enhance drug design .
- Bioactivity Assays : Researchers have evaluated its effects against various organisms, including bacteria and fungi. Investigating its mode of action and interactions with biological targets is crucial .
- Semiconductors and Optoelectronics : Thiophene-based compounds often exhibit semiconducting properties. Researchers may explore its use in organic electronics, solar cells, and sensors .
- Cyclization Reactions : The compound can undergo cyclization reactions to form tetrahydro-4(1H)pyridones. Understanding these transformations aids in designing efficient synthetic routes .
- NMR Spectroscopy and IR Analysis : Detailed spectral data (1H-, 13C-, 1H/13C HETCOR NMR and IR) provide insights into its structure and conformation. SAR studies help correlate structural features with biological activity .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Biological Studies
Material Science
Chemical Synthesis
Structure-Activity Relationship (SAR)
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-11-5-3-6-15(12(11)2)21-17(13-9-23-10-14(13)20-21)19-18(22)16-7-4-8-24-16/h3-8H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKZNRWRKCOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide |
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